Nepicastat

Dopamine β-hydroxylase inhibition Enantiomer selectivity Structure-activity relationship

Choose Nepicastat for unmatched selectivity vs. disulfiram and reliable BBB penetration vs. etamicastat/zamicastat. With IC50 values of 8.5±0.8 nM (bovine) and 9.0±0.8 nM (human) and dual central/peripheral DBH inhibition, it is the definitive standard for stereochemistry SAR studies and CNS disorder models. Ensure experimental precision—insist on fully characterized, high-purity (>98%) nepicastat.

Molecular Formula C14H15F2N3S
Molecular Weight 295.35 g/mol
CAS No. 173997-05-2
Cat. No. B1663631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepicastat
CAS173997-05-2
Synonyms5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-1,3-dihydroimidazole-2-thione
nepicastat
RS 25560-197
RS-25560-197
Molecular FormulaC14H15F2N3S
Molecular Weight295.35 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
InChIInChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1
InChIKeyYZZVIKDAOTXDEB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nepicastat (CAS 173997-05-2) as a Selective Dopamine β-Hydroxylase (DBH) Inhibitor: Procurement-Relevant Potency and Selectivity Profile


Nepicastat (SYN117, RS-25560-197) is a synthetic small-molecule inhibitor of dopamine β-hydroxylase (DBH), the enzyme that catalyzes the conversion of dopamine to norepinephrine [1]. It exhibits potent, concentration-dependent inhibition of both bovine and human DBH, with reported IC50 values of 8.5 ± 0.8 nM and 9.0 ± 0.8 nM, respectively [2]. The compound is orally active and demonstrates the ability to cross the blood-brain barrier (BBB), enabling both central and peripheral modulation of catecholamine biosynthesis .

Why Nepicastat Cannot Be Readily Substituted by Other DBH Inhibitors: Key Differentiators in Selectivity, BBB Penetration, and Efflux Transporter Liability


Dopamine β-hydroxylase (DBH) inhibitors represent a mechanistically diverse class with significant variations in target selectivity, blood-brain barrier (BBB) permeability, and potential for drug-drug interactions (DDIs). Generic substitution is not scientifically valid due to pronounced differences in these critical pharmacological properties. For instance, while disulfiram inhibits DBH, it is a non-selective agent with numerous off-target activities, whereas nepicastat is a highly selective DBH inhibitor [1]. Furthermore, BBB penetration differs markedly among DBH inhibitors: nepicastat readily crosses the BBB, while etamicastat and zamicastat have limited brain access [2]. These distinctions directly impact experimental outcomes in models of central nervous system (CNS) disorders and cardiovascular research. The evidence presented below quantifies these differences to inform precise compound selection.

Nepicastat Quantitative Differentiation Evidence: Head-to-Head Comparisons with Etamicastat, Zamicastat, Disulfiram, and the R-Enantiomer


Enantiomeric Potency Advantage: Nepicastat vs. R-Enantiomer (RS-25560-198)

Nepicastat (S-enantiomer) demonstrates a clear potency advantage over its corresponding R-enantiomer (RS-25560-198). In vitro assays reveal that nepicastat is approximately 2-3 fold more potent in inhibiting DBH [1]. This stereochemical specificity is critical for achieving maximal target engagement at lower concentrations.

Dopamine β-hydroxylase inhibition Enantiomer selectivity Structure-activity relationship

Comparative Potency: Nepicastat vs. Etamicastat

Nepicastat exhibits significantly greater potency against DBH compared to the peripherally selective inhibitor etamicastat. In vitro enzyme assays show a stark contrast in IC50 values, with nepicastat being approximately 12-fold more potent against human DBH [1][2].

Dopamine β-hydroxylase inhibition Peripheral selectivity Potency comparison

Selectivity Advantage: Nepicastat vs. Disulfiram

Nepicastat is recognized as a highly selective DBH inhibitor, offering a clear selectivity advantage over disulfiram, which is a non-selective agent with multiple off-target activities [1]. This selectivity profile is crucial for attributing observed biological effects specifically to DBH inhibition.

Selectivity profiling Off-target effects Substance use disorder

Blood-Brain Barrier Penetration and Efflux Transporter Profile: Nepicastat vs. Etamicastat and Zamicastat

Nepicastat is characterized as a brain-penetrant DBH inhibitor, in contrast to etamicastat and zamicastat, which exhibit limited brain access [1]. This differential is supported by in vitro permeability data showing that nepicastat displays a consistently higher apparent permeability (>8.49 × 10⁻⁶ cm s⁻¹) compared to etamicastat (<0.58 × 10⁻⁶ cm s⁻¹) [2]. Furthermore, nepicastat is identified as a P-gp-only substrate, whereas etamicastat is a dual P-gp and BCRP substrate, and zamicastat is a dual P-gp/BCRP inhibitor [2].

Blood-brain barrier permeability Efflux transporters CNS drug discovery

In Vivo Efficacy: Superior Modulation of Catecholamines in SHRs Compared to R-Enantiomer

In spontaneously hypertensive rats (SHRs), nepicastat produced significantly greater changes in tissue noradrenaline and dopamine content compared to the less potent R-enantiomer [1]. At an oral dose of 30 mg/kg, nepicastat induced significantly greater reductions in noradrenaline and increases in dopamine in the mesenteric artery and left ventricle [1].

In vivo pharmacodynamics Catecholamine modulation Spontaneously hypertensive rats

Clinical Efficacy Context: Negative Phase 2 PTSD Trial Outcome

In a Phase 2 clinical study evaluating nepicastat for the treatment of post-traumatic stress disorder (PTSD) in combat veterans, treatment with nepicastat was not effective in relieving PTSD-associated symptoms when compared to placebo [1]. This negative result provides a critical data point for researchers considering nepicastat for PTSD-related studies.

Clinical trial Post-traumatic stress disorder Efficacy

Optimal Research and Procurement Scenarios for Nepicastat Based on Quantitative Evidence


CNS-Focused Substance Use Disorder and Addiction Research

Given nepicastat's established brain penetration and high selectivity for DBH over disulfiram, it is the preferred compound for investigating the role of central DBH inhibition in substance use disorders, including cocaine and morphine addiction [1][2]. Its ability to modulate prefrontal cortex dopamine levels while avoiding disulfiram's off-target liabilities makes it a more precise tool for dissecting neurochemical mechanisms [1].

Cardiovascular Studies Requiring Combined Central and Peripheral Sympathoinhibition

For models of heart failure or hypertension where both central and peripheral modulation of sympathetic outflow is desired, nepicastat is suitable due to its dual central/peripheral DBH inhibition . The in vivo data demonstrating significant reductions in tissue noradrenaline and increases in dopamine in both the cerebral cortex and cardiovascular tissues (artery, left ventricle) in SHRs and beagle dogs supports this application [3].

Structure-Activity Relationship (SAR) and Enantiomer Comparison Studies

The quantifiable 2-3 fold potency difference between nepicastat (S-enantiomer) and its R-enantiomer (RS-25560-198) establishes a clear benchmark for SAR studies focused on DBH inhibitor stereochemistry [4]. Nepicastat serves as the reference standard for the more active enantiomer in such investigations.

Technical Documentation Hub

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51 linked technical documents
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